2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol
Description
Properties
Molecular Formula |
C10H12ClFO |
|---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
2-(5-chloro-2-fluoro-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H12ClFO/c1-6-4-7(11)5-8(9(6)12)10(2,3)13/h4-5,13H,1-3H3 |
InChI Key |
YLOAWZNDKBYSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(C)(C)O)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Followed by Reduction
This two-step method involves introducing the acetyl group via Friedel-Crafts acylation and subsequent reduction to the alcohol.
Reaction Steps and Conditions
-
- Reagent : Lithium aluminum hydride (LiAlH₄, 2.0 equiv) in anhydrous tetrahydrofuran (THF).
- Conditions : Reflux at 65°C for 6 hours.
- Workup : Quenching with ethyl acetate/water mixture, followed by extraction and drying.
- Yield : 85–90%.
Data Table: Friedel-Crafts Route
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Friedel-Crafts | Acetyl chloride, AlCl₃, DCM | 68–72 |
| 2 | Reduction | LiAlH₄, THF, reflux | 85–90 |
Grignard Reaction with Acetone
Direct formation of the tertiary alcohol via Grignard reagent addition to acetone.
Synthetic Protocol
Grignard Reagent Preparation :
- Aryl Halide : 1-Bromo-5-chloro-2-fluoro-3-methylbenzene (synthesized via bromination of the parent benzene derivative).
- Conditions : Magnesium turnings in dry diethyl ether under nitrogen atmosphere.
Advantages and Limitations
- Advantages : Single-step process with moderate yields.
- Limitations : Requires strict anhydrous conditions and precise temperature control.
Industrial-Scale Hydration of 2-(5-Chloro-2-fluoro-3-methylphenyl)propene
Catalytic hydration of propene derivatives offers scalability for industrial production.
Process Details
- Substrate : 2-(5-Chloro-2-fluoro-3-methylphenyl)propene (prepared via Wittig reaction or dehydration of the alcohol).
- Catalyst : Sulfuric acid (H₂SO₄, 10% v/v) in water/THF biphasic system.
- Conditions : 80°C for 8 hours.
- Yield : 70–75% with >95% purity.
Stereochemical Considerations
While the target compound lacks chiral centers, related syntheses (e.g.,) highlight the importance of:
- Solvent Polarity : Ethyl acetate/water mixtures for efficient workup.
- Temperature Control : Low temperatures (−10°C to 0°C) to minimize side reactions.
Analytical Validation
- NMR Spectroscopy :
- HPLC Purity : >98% using C18 reverse-phase columns.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Friedel-Crafts + Reduction | 85–90 | Moderate | High |
| Grignard Reaction | 75–80 | Low | Moderate |
| Catalytic Hydration | 70–75 | High | Low |
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of 5-chloro-2-fluoro-3-methylbenzaldehyde or 5-chloro-2-fluoro-3-methylbenzoic acid.
Reduction: Formation of 2-(5-chloro-2-fluoro-3-methylphenyl)propane.
Substitution: Formation of various substituted phenylpropanol derivatives.
Scientific Research Applications
2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares key physicochemical parameters of 2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol with its closest analogs:
*Estimated based on formula (C₁₀H₁₁ClFO).
†Predicted via substituent contributions (methyl increases lipophilicity vs. fluorine’s polarity).
‡Calculated from formula in .
Key Observations :
- Halogen Effects : Bromine in the 5-bromo-2-chloro analog () increases molecular weight and lipophilicity (XLogP3 = 2.9) compared to the target compound’s fluorine.
- Rotational Flexibility: All analogs share one rotatable bond (propanol linker), but the cyclopropylmethoxy derivative () has higher flexibility due to its extended side chain.
Critical Analysis of Substituent Effects
- Steric Effects : The 3-methyl group in the target compound may reduce accessibility to enzymatic pockets compared to smaller substituents (e.g., F or Cl).
- Lipophilicity Trends : The target compound’s predicted XLogP3 (~2.5) places it between the more polar difluoro analog (1.8, ) and the brominated analog (2.9, ), balancing solubility and membrane permeability.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol, and how do they influence experimental design?
- Answer: The compound’s melting point (mp), boiling point (bp), and density (d) are critical for handling and purification. For example, analogs like 2-phenyl-2-propanol exhibit a mp of 32–34°C and bp of 202°C . These properties suggest that the compound may require low-temperature storage and vacuum distillation for purification. Solubility in polar/non-polar solvents can be predicted using logP values derived from structural analogs (e.g., halogenated propanols in ).
Q. What synthetic routes are reported for halogenated propan-2-ol derivatives, and how can they be adapted for this compound?
- Answer: Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized aromatic rings is common. For instance, 5-chloro-2-fluorophenyl intermediates (e.g., CAS 914289-59-1 in ) can be coupled with propan-2-ol precursors via acid-catalyzed condensation. highlights the use of hexafluoropropanol as a solvent for similar reactions, which may enhance regioselectivity.
Q. Which analytical techniques are optimal for characterizing this compound?
- Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, methyl groups).
- HPLC/LC-MS : For purity assessment, as seen in (≥95% purity criteria).
- X-ray crystallography : To resolve stereochemical ambiguities, if applicable.
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 5-chloro-2-fluoro-3-methylphenyl derivatives be addressed?
- Answer: Computational modeling (e.g., DFT calculations) can predict reactive sites on the aromatic ring. Directed ortho-metalation (DoM) strategies, as described in for triazole derivatives, may guide functionalization. Alternatively, protecting groups (e.g., silyl ethers) can block undesired positions during synthesis .
Q. What contradictions exist in reported biological activities of structurally related halogenated propanols, and how can they be resolved?
- Answer: Some analogs (e.g., in ) show variable antifungal efficacy due to differences in lipophilicity or steric hindrance. Dose-response assays under standardized conditions (e.g., CLSI guidelines) and molecular docking studies (using software like AutoDock) can clarify structure-activity relationships .
Q. How can purification challenges caused by the compound’s volatility or hygroscopicity be mitigated?
- Answer:
- Low-temperature crystallization : Use ice/acetone baths to minimize decomposition.
- Azeotropic distillation : Employ solvents like toluene to remove water without degrading the compound (referenced in for similar alcohols).
- SPE (Solid-Phase Extraction) : Silica-based cartridges for impurities removal, as used in for phenolic analogs.
Q. What computational methods are suitable for predicting the compound’s metabolic stability or toxicity?
- Answer:
- QSAR models : Train using datasets from PubChem or ChEMBL for halogenated aromatics.
- ADMET prediction tools : SwissADME or ProTox-II to assess cytochrome P450 interactions (e.g., ’s CC-DPS platform uses QSPR for compound profiling).
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
